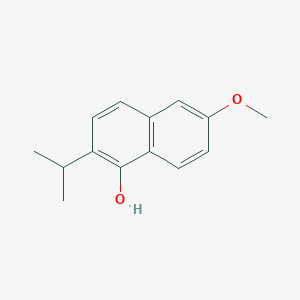

2-isopropyl-6-methoxynaphthalen-1-ol

Description

2-Isopropyl-6-methoxynaphthalen-1-ol is a naphthalene derivative featuring a hydroxyl group at position 1, a methoxy group at position 6, and an isopropyl substituent at position 2. The hydroxyl group enhances hydrogen-bonding capacity, while the methoxy and isopropyl groups contribute to lipophilicity and steric effects.

Properties

CAS No. |

62416-09-5 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

6-methoxy-2-propan-2-ylnaphthalen-1-ol |

InChI |

InChI=1S/C14H16O2/c1-9(2)12-6-4-10-8-11(16-3)5-7-13(10)14(12)15/h4-9,15H,1-3H3 |

InChI Key |

BXNXCVNLLKPXQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C=C(C=C2)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-6-methoxynaphthalen-1-ol typically involves the alkylation of 6-methoxynaphthalene with isopropyl halides under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions include:

Temperature: 0-5°C initially, then gradually increased to room temperature.

Solvent: Dichloromethane or chloroform.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-6-methoxynaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2-isopropyl-6-methoxy-1-naphthaldehyde or 2-isopropyl-6-methoxy-1-naphthoic acid.

Reduction: Formation of 2-isopropyl-6-methoxy-1,2-dihydronaphthalene.

Substitution: Formation of halogenated derivatives such as 2-isopropyl-6-methoxy-1-bromonaphthalene.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: Investigated for its potential antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 2-isopropyl-6-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase, which is essential for bacterial fatty acid biosynthesis . This inhibition disrupts the bacterial cell membrane, leading to cell death.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis: No direct synthesis route for the target compound is provided. However, the morpholine derivative in was synthesized via nucleophilic substitution, suggesting analogous methods (e.g., Friedel-Crafts alkylation for isopropyl addition) might apply .

- Biological Studies: Naproxen’s anti-inflammatory efficacy is well-documented, but the target compound’s bioactivity remains unexplored. Preliminary assays could focus on antioxidant or antimicrobial properties, leveraging its phenolic structure.

- Physicochemical Data : Experimental data (e.g., melting point, logP) are absent for the target compound. Computational models predict a logP of ~3.5, indicating moderate lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.